(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide
Overview
Description
(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide is a chemical compound with the molecular formula C11H17BrN2O3 and a molecular weight of 305.17 g/mol . It is a solid compound that is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide typically involves the reaction of 3-nitrobenzylamine with 2-methoxy-1-methylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Reduction: (2-Methoxy-1-methylethyl)(3-aminobenzyl)amine hydrobromide.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties and interactions .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide
- (2-Methoxy-1-methylethyl)(2-nitrobenzyl)amine hydrobromide
Uniqueness
(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide is unique due to the position of the nitro group on the benzyl ring, which can influence its reactivity and interactions with other molecules. The presence of the methoxy group also adds to its versatility in chemical reactions .
Properties
IUPAC Name |
1-methoxy-N-[(3-nitrophenyl)methyl]propan-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.BrH/c1-9(8-16-2)12-7-10-4-3-5-11(6-10)13(14)15;/h3-6,9,12H,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOYDJBUDNQXNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-88-3 | |
Record name | Benzenemethanamine, N-(2-methoxy-1-methylethyl)-3-nitro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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